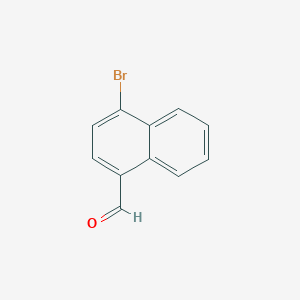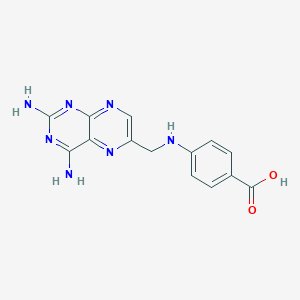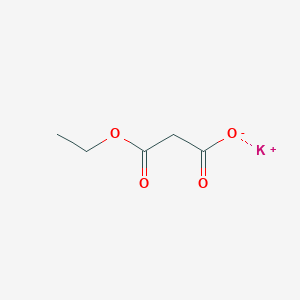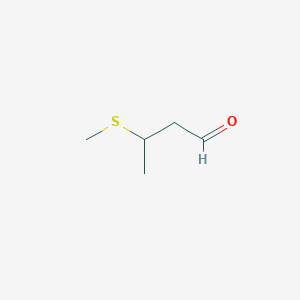
4-ブロモ-1-ナフタレンカルバルデヒド
概要
説明
Synthesis Analysis
The synthesis of 4-Bromo-1-naphthaldehyde typically involves bromination reactions of naphthalene derivatives. While specific synthesis routes for 4-Bromo-1-naphthaldehyde were not detailed in the provided references, similar compounds, such as 2-Fluoro-4-bromobiphenyl, have been synthesized through cross-coupling reactions and diazotization methods, indicating potential pathways that could be adapted for 4-Bromo-1-naphthaldehyde synthesis (Qiu et al., 2009).
科学的研究の応用
生物システムのための蛍光プローブ
4-ブロモ-1-ナフタレンカルバルデヒド: は、さまざまな溶媒中で蛍光特性を示す4-フェニル-1,8-ナフタレンイミドの合成における前駆体です . この化合物の蛍光は塩濃度によって影響を受ける可能性があり、これは生物システムにおける分子環境を研究するための蛍光プローブとしての可能性を示唆しています .
イオンの環境センシング
4-ブロモ-1-ナフタレンカルバルデヒドの誘導体は、Cu^2+のようなイオンを感知できる蛍光プローブを作成するために使用されてきました。 これらのプローブは、特定のイオンの存在下で蛍光を「オフ」にすることができ、環境モニタリングや医療診断に役立ちます .
有機発光ダイオード(OLED)
この化合物は、OLEDにおける発光材料として使用される1,8-ナフタレンイミド誘導体の合成に関与しています。 これらの材料は、高い安定性、寿命、および発光量子収率を持つデバイスを作成するために不可欠であり、ディスプレイおよび照明技術の進歩に貢献しています .
金属イオンとアニオンの逐次認識
4-ブロモ-1-ナフタレンカルバルデヒド: 誘導体は、Cu^2+とH_2PO_4^−イオンの逐次認識のために開発されました。 この二重認識は、環境試料中のこれらのイオンを検出および監視するために重要であり、水質と公衆衛生に対する影響があります .
抗真菌用途
4-ブロモ-1-ナフタレンカルバルデヒドから誘導された新規アナログは、一般的な真菌病原体であるカンジダ・アルビカンスに対して阻害活性を示しました。 これは、医療用抗真菌剤の開発における可能性のある用途を示唆しています .
光物理学的研究
この化合物は、光物理学的性質を研究するために使用できるナフタレンイミド誘導体の合成のための構成ブロックとして役立ちます。 これらの研究は、さまざまな光条件下での有機化合物の挙動を理解するために不可欠であり、フォトニック用途のための新素材の開発に役立ちます .
Safety and Hazards
4-Bromo-1-naphthaldehyde is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment should be worn when handling this chemical .
Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Bromo-1-naphthaldehyde available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
作用機序
Target of Action
4-Bromo-1-naphthaldehyde is an organic compound that primarily targets aldehydes and ketones in biochemical reactions . The compound’s bromine atom and aldehyde group make it a versatile intermediate in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of oximes or hydrazones, respectively .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromo-1-naphthaldehyde is the formation of oximes and hydrazones . The compound’s interaction with hydroxylamine or hydrazine leads to the formation of these products, which can have various downstream effects depending on the specific context of the reaction .
Result of Action
The molecular and cellular effects of 4-Bromo-1-naphthaldehyde’s action depend on the specific reaction context. In general, the compound’s ability to form oximes and hydrazones can influence a variety of biochemical processes .
特性
IUPAC Name |
4-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESASPRCAIMYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405106 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50672-84-9 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)






